
Cytochrome P450 2C9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytochrome P450 2C9 is a cytochrome P-450 subtype that has specificity for acidic XENOBIOTICS. It oxidizes a broad range of important clinical drugs that fall under the categories of NONSTEROIDAL ANTI-INFLAMMATORY AGENTS; HYPOGLYCEMIC AGENTS; ANTCOAGULANTS; and DIURETICS.
科学研究应用
Drug Metabolism
Key Substrates:
- Warfarin: CYP2C9 is essential for the metabolism of S-warfarin, with polymorphisms in CYP2C9 affecting individual responses to this medication.
- NSAIDs: The enzyme metabolizes various NSAIDs such as ibuprofen and diclofenac. Studies have shown that CYP2C9 is responsible for the hydroxylation pathways of these drugs, which are critical for their elimination from the body .
- Antidiabetic Drugs: Medications like tolbutamide and glyburide are also substrates for CYP2C9, highlighting its role in managing diabetes .
Table 1: Key Substrates and Metabolic Pathways of CYP2C9
Drug | Metabolic Pathway | Clinical Significance |
---|---|---|
S-Warfarin | Hydroxylation to inactive metabolites | Variability in anticoagulation efficacy |
Ibuprofen | 2- and 3-hydroxylation | Influences anti-inflammatory effects |
Diclofenac | O-demethylation | Risk of adverse effects due to metabolic variability |
Tolbutamide | Hydroxylation to active metabolites | Affects blood glucose levels |
Pharmacogenomics
The genetic variability in CYP2C9 has significant implications for pharmacogenomics. Polymorphisms such as CYP2C92 and CYP2C93 lead to reduced enzyme activity, which can result in increased plasma concentrations of drugs metabolized by this enzyme. This variability necessitates individualized dosing regimens to optimize therapeutic outcomes and minimize adverse reactions .
Case Study: Warfarin Dosing
A study investigating warfarin therapy found that patients with CYP2C9*2 or *3 alleles required lower doses to achieve therapeutic INR levels compared to those with wild-type alleles. This highlights the importance of genotyping in personalizing warfarin therapy .
Toxicology
In addition to its role in drug metabolism, CYP2C9 is involved in the bioactivation and detoxification of various xenobiotics. Certain herbal supplements can be metabolized by CYP2C9, potentially leading to toxic metabolites that may cause adverse drug interactions.
Table 2: Toxicological Implications of CYP2C9 Activity
Substance | Metabolic Outcome | Potential Risk |
---|---|---|
Herbal Supplements | Bioactivation to toxic metabolites | Risk of hepatotoxicity |
Environmental Chemicals | Metabolic activation | Increased carcinogenic risk |
Structural Studies
Recent advancements in molecular dynamics simulations have provided insights into the structural dynamics of CYP2C9 within membrane environments. These studies reveal that membrane interactions can influence substrate binding and enzyme conformation, thereby impacting metabolic activity .
Key Findings:
- Two predominant orientations of CYP2C9 were identified within lipid bilayers.
- The membrane environment stabilizes certain conformations that enhance substrate access to the active site.
化学反应分析
Substrate Specificity and Binding Mechanisms
CYP2C9 exhibits a broad substrate range, metabolizing drugs (e.g., warfarin, phenytoin, NSAIDs) and endogenous lipids (e.g., arachidonic acid). Key binding features include:
- Type II Coordination : Quinoline-4-carboxamide analogs coordinate directly to the heme iron via pyridine nitrogen when positioned para to the linkage (Kd values < 5 μM) .
- π-Cation Interactions : The naphthalene moiety stabilizes binding via interactions with Arg108 .
- Steric and Hydrophobic Factors : Substrate affinity depends on steric bulk, hydrophobicity, and electrostatic complementarity (e.g., tolbutamide Km = 88 μM; diclofenac Km = 4.3 μM) .
Catalytic Cycle and Reaction Pathways
CYP2C9 follows the classical P450 monooxygenase cycle:
- Substrate binding induces heme iron reduction (Fe3+ → Fe2+).
- Oxygen activation forms a reactive Fe4+=O intermediate.
- Hydrogen abstraction initiates substrate oxidation.
Key Findings :
- ROS Production : Collateral reactions generate H2O2 at 0.4–1.2 nmol/min/mg protein, modulated by cytochrome b5 .
- Salicylic Acid Hydroxylation : CYP2C9 contributes 75% of gentisic acid formation (Km = 1.2 mM, Vmax = 2.8 nmol/min/mg) in human liver microsomes .
Inhibition and Drug-Drug Interactions
CYP2C9 inhibition is a major cause of adverse drug reactions. Recent studies identified:
Inhibitor | IC50 (μM) | Mechanism | Citation |
---|---|---|---|
Vatalanib | 0.067 | Competitive binding | |
Ticagrelor | 5.4 | Heme displacement | |
Sulphaphenazole | 0.3 | Active-site occlusion |
Notable Insights :
- Machine learning models (SVM/RF) achieved 80% accuracy in predicting inhibitors using physicochemical descriptors .
- Time-dependent inhibition occurs with cloperidone due to metabolite interference .
Endogenous Substrate Metabolism
CYP2C9 metabolizes polyunsaturated fatty acids into bioactive epoxides:
Substrate | Product | Biological Role |
---|---|---|
Arachidonic acid | 11,12-EET | Vasodilation, anti-inflammatory |
Docosahexaenoic acid | 19,20-EDP | Neuroprotection |
Eicosapentaenoic acid | 17,18-EEQ | Hypertension regulation |
Genetic Polymorphisms and Kinetic Variability
The CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu) variants alter catalytic efficiency:
Variant | Substrate | Km (μM) | Vmax (nmol/min/nmol) | Clearance (L/h) |
---|---|---|---|---|
Wild-type | Diclofenac | 4.3 | 12.5 | 2.9 |
*2 | Diclofenac | 2.5 | 11.2 | 4.5 |
*3 | Diclofenac | 11.2 | 8.1 | 0.7 |
Functional Impact :
- CYP2C93 reduces warfarin clearance by 70%, increasing bleeding risk .
- Novel I213V mutation enhances tolbutamide intrinsic clearance by 148% .
Structural Dynamics and Membrane Interactions
Molecular dynamics simulations reveal:
- Membrane Anchoring : N-terminal helix insertion into phospholipid bilayers stabilizes the active site .
- Conformational Flexibility : Substrate access channels (e.g., SRS1, SRS4) expand upon ligand binding, enabling diverse substrate entry .
Emerging Research Directions
属性
CAS 编号 |
329978-01-0 |
---|---|
分子式 |
C37H40FeN5O7S |
分子量 |
754.66 |
IUPAC 名称 |
iron(III) (R)-2-amino-2-carboxyethane-1-thiolate 2,18-bis(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-divinylporphyrin-21,22-diide hydrate |
InChI |
InChI=1S/C34H34N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2,7H,1,4H2,(H,5,6);;1H2/q;;+3;/p-3/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;;/t;2-;;/m.0../s1 |
InChI 键 |
JXTUVEVPOSTTCZ-BCZCOZCKSA-K |
SMILES |
CC1=C(c(cc(n2)c(CCC(O)=O)c(C)c2cc([n-]3)c(C)c(C=C)c3c4)[n-]c1cc5c(C=C)c(C)c4n5)CCC(O)=O.N[C@H](C(O)=O)C[S-].O.[Fe+3] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cytochrome P450 2C9; Cyp2C9; Cytochrome P 450 2C9; Human cytochrome P450 2C9; Cytochrome P 450 MP-4; S-Mephenytoin 4-hydroxylase; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。